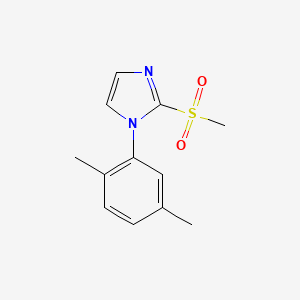
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole, also known as DMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMI belongs to the class of imidazole derivatives and has been studied for its potential use as a pharmaceutical drug. In
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the inhibition of MAO activity. MAO is responsible for the breakdown of neurotransmitters in the brain, and inhibition of this enzyme leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This increased neurotransmitter activity has been linked to improvements in mood and cognitive function.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MAO activity, 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter activity in a controlled manner. However, one limitation of using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole is its potential toxicity at high doses. Careful attention must be paid to dosing and toxicity levels when using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole. One area of interest is the potential use of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in the treatment of neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole and its potential applications in the prevention and treatment of oxidative stress and inflammation. Finally, research is needed to develop new and more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole that may have potential applications in the pharmaceutical industry.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the reaction of 2,5-dimethylphenyl hydrazine with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with imidazole to yield 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole. The synthesis of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been studied for its potential use as a pharmaceutical drug due to its ability to inhibit the activity of certain enzymes. Specifically, 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition of MAO activity has potential applications in the treatment of depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)11(8-9)14-7-6-13-12(14)17(3,15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKRPAPUQGRDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

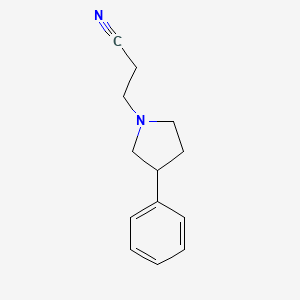
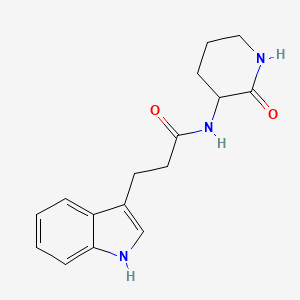



![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
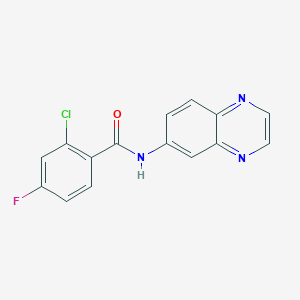
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)
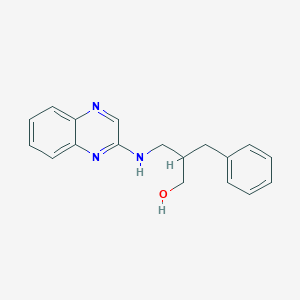
![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
